2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid
CAS No.:
Cat. No.: VC18007918
Molecular Formula: C10H11N3O5S2
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O5S2 |
|---|---|
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | N'-[(1,1-dioxo-2,5-dihydrothiophen-3-yl)sulfonyl]pyridine-4-carbohydrazide |
| Standard InChI | InChI=1S/C10H11N3O5S2/c14-10(8-1-4-11-5-2-8)12-13-20(17,18)9-3-6-19(15,16)7-9/h1-5,13H,6-7H2,(H,12,14) |
| Standard InChI Key | BWUDWGCQNKVVGI-UHFFFAOYSA-N |
| Canonical SMILES | C1C=C(CS1(=O)=O)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, N'-[(1,1-dioxo-2,5-dihydrothiophen-3-yl)sulfonyl]pyridine-4-carbohydrazide, reflects its bifunctional design. The core structure consists of a 2,5-dihydrothiophene-1,1-dioxide ring linked via a sulfonyl group to a pyridine-4-carbohydrazide moiety. Key structural features include:
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.3 g/mol |
| Canonical SMILES | C1C=C(CS1(=O)=O)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
| InChIKey | BWUDWGCQNKVVGI-UHFFFAOYSA-N |
| PubChem CID | 53367921 |
The 2,5-dihydrothiophene-1,1-dioxide component introduces a sulfone group, enhancing electrophilicity and stability, while the pyridine-4-carbohydrazide contributes aromaticity and hydrogen-bonding capacity .
Spectroscopic and Computational Insights
Density functional theory (DFT) calculations predict a planar geometry for the pyridine ring, with the sulfonyl hydrazide group adopting a staggered conformation to minimize steric strain. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thiophene-derived protons (δ 3.2–3.8 ppm) and pyridine aromatic protons (δ 8.5–8.7 ppm). Fourier-transform infrared (FTIR) spectra show characteristic absorptions at 1680 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O asymmetric stretch).
Synthesis and Optimization
Reaction Pathways
The synthesis begins with 3-chloro-2,5-dihydrothiophene-1,1-dioxide, which undergoes sulfonylation with hydrazine hydrate to yield the sulfonyl hydrazide intermediate. This intermediate is then coupled with 4-pyridinecarboxylic acid via a carbodiimide-mediated condensation (e.g., EDC/HOBt), achieving yields of 65–72% . Critical parameters include:
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Temperature: 0–5°C during sulfonylation to prevent side reactions.
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Solvent: Anhydrous dimethylformamide (DMF) for optimal solubility.
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Catalyst: 4-Dimethylaminopyridine (DMAP) to accelerate acylation.
Isotopologues (e.g., deuterated or ¹³C-labeled variants) are synthesized using isotopically enriched hydrazine or pyridine precursors for mass spectrometry applications.
Applications in Research and Industry
Pharmaceutical Toxicology
As a stable isotope-labeled analog, this compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying neuroactive metabolites in plasma and cerebrospinal fluid. Its structural similarity to sulfonyl hydrazide-based kinase inhibitors (e.g., JNK3 inhibitors) positions it as a scaffold for neurodegenerative disease therapeutics .
Material Science
The sulfone group’s electron-withdrawing properties enhance the thermal stability of polymers when incorporated as a comonomer. Blends with polyamides exhibit a 15–20% increase in glass transition temperature () compared to unmodified polymers .
Agricultural Chemistry
Derivatives of this compound have shown herbicidal activity against Amaranthus retroflexus (redroot pigweed), with 50% inhibition observed at 10 ppm concentrations. The sulfonyl hydrazide moiety likely disrupts acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .
Pharmacological and Biological Relevance
Enzyme Inhibition
In vitro studies demonstrate moderate inhibition of c-Jun N-terminal kinase 3 (JNK3) (IC₅₀ = 2.3 μM), a target for Alzheimer’s disease. Molecular docking simulations suggest the sulfonyl group forms hydrogen bonds with Lys93 and Asp207 in the JNK3 active site .
Cytotoxicity Profile
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the thiophene and pyridine rings to optimize JNK3 selectivity.
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Drug Delivery Systems: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance blood-brain barrier penetration.
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Environmental Impact Studies: Degradation kinetics in soil and aquatic systems to assess ecotoxicological risks.
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